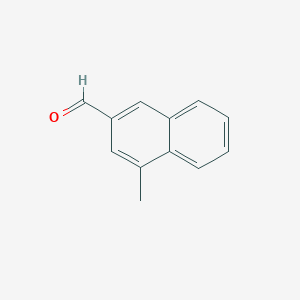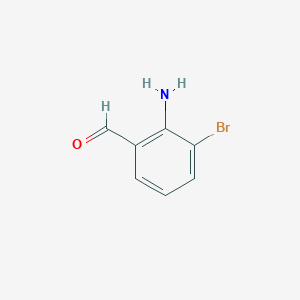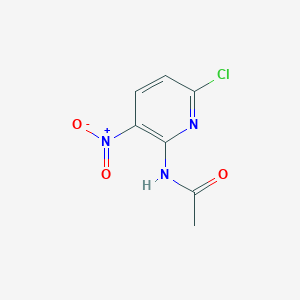
2-Chloro-3,4-difluorobenzoic acid
Vue d'ensemble
Description
2-Chloro-3,4-difluorobenzoic acid is a chemical compound with the CAS Number: 150444-93-2. It has a molecular weight of 192.55 and is typically in solid form .
Synthesis Analysis
The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a compound similar to 2-Chloro-3,4-difluorobenzoic acid, was reported to be synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .Molecular Structure Analysis
The molecular structure of 2-Chloro-3,4-difluorobenzoic acid is represented by the linear formula C7H3ClF2O2 . More detailed structural and spectroscopic characterizations can be found in various studies .Physical And Chemical Properties Analysis
2-Chloro-3,4-difluorobenzoic acid is a solid at room temperature. It has a flash point of 121.9°C and a boiling point of 277.9±35.0°C at 760 mmHg .Applications De Recherche Scientifique
Environmental Persistence and Toxicity
Research on various chlorinated and fluorinated compounds highlights concerns about their persistence and potential toxicity in the environment. For example, parabens, which are esters of para-hydroxybenzoic acid (akin in functional group presence to 2-Chloro-3,4-difluorobenzoic acid), have been studied for their occurrence, fate, and behavior in aquatic environments. These studies reveal that despite wastewater treatments effectively reducing their concentration, parabens remain present at low levels in effluents and are ubiquitous in surface water and sediments due to continuous introduction from consumer products. This persistence emphasizes the need for further investigation into the environmental fate of similar compounds, including 2-Chloro-3,4-difluorobenzoic acid, to understand their potential impact on water quality and aquatic life (Haman et al., 2015).
Degradation and Transformation Products
The degradation processes of chlorinated and fluorinated compounds are crucial for assessing their environmental impact. Studies on compounds like nitisinone, which shares the incorporation of nitro, chloro, and fluoro substituents, show that degradation products can be more stable and require understanding of their properties for environmental and health risk assessments. This suggests that research into the degradation pathways of 2-Chloro-3,4-difluorobenzoic acid and its by-products could provide essential insights into its stability, transformation, and potential toxicity of its degradation products (Barchańska et al., 2019).
Toxicity and Health Implications
The toxicity profiles of chlorinated and fluorinated compounds, such as dioxins and furans, have been extensively documented. Similar investigations into 2-Chloro-3,4-difluorobenzoic acid could reveal its potential biological activity, including any endocrine-disrupting effects, cytotoxicity, or contribution to adverse health outcomes. Understanding the toxicological profiles of these compounds aids in assessing the risks associated with their presence in the environment and potential exposure to humans and wildlife (Birnbaum et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-3,4-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEOUORGNJUNFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434124 | |
| Record name | 2-Chloro-3,4-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,4-difluorobenzoic acid | |
CAS RN |
150444-93-2 | |
| Record name | 2-Chloro-3,4-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)


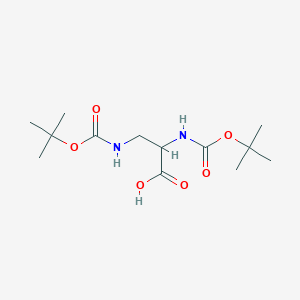
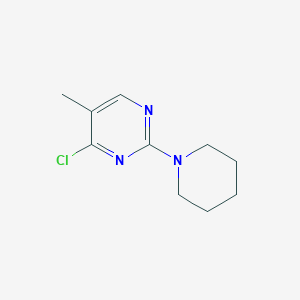


![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)
